Eliglustat impurity A is a chemical byproduct formed during the synthesis of Eliglustat, a glucosylceramide synthase inhibitor used primarily in the treatment of type 1 Gaucher disease. The presence of impurities like Eliglustat impurity A is significant in pharmaceutical development, as they can affect the efficacy and safety profiles of the final drug product. Understanding these impurities is crucial for quality control and regulatory compliance in drug manufacturing.
Eliglustat impurity A is derived from synthetic routes involving the parent compound, Eliglustat. It is categorized under chemical impurities that arise during the production processes of pharmaceutical compounds. Specifically, it can result from various reaction conditions and starting materials used in the synthesis of Eliglustat .
Chemically, Eliglustat impurity A is classified as an organic compound with a specific molecular structure that includes multiple functional groups. Its identification and characterization are essential for ensuring the quality and safety of pharmaceuticals containing Eliglustat.
The synthesis of Eliglustat impurity A typically involves several chemical reactions that may include condensation, hydrolysis, and acylation processes. One common method reported for its preparation involves reacting Eliglustat base with tartaric acid under controlled conditions .
The synthetic routes often utilize organic solvents such as acetonitrile or tetrahydrofuran, along with various reagents to facilitate the reactions. The conditions are optimized to minimize the formation of undesired byproducts while maximizing yield .
Eliglustat impurity A has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. The IUPAC name for this compound is N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]heptanamide.
Eliglustat impurity A can undergo various chemical transformations including oxidation, reduction, and substitution reactions. These reactions are significant for understanding its stability and behavior in different environments.
The reactivity profile of Eliglustat impurity A is influenced by its functional groups, which can participate in nucleophilic attacks or electrophilic substitutions. Such reactions are critical for evaluating its potential impacts on drug formulations and metabolic pathways .
The mechanism of action for Eliglustat impurity A is closely related to that of its parent compound, Eliglustat. It primarily functions by inhibiting glucosylceramide synthase, an enzyme involved in the biosynthesis of glucosylceramide. This inhibition leads to a reduction in glucosylceramide accumulation within cells, thereby alleviating symptoms associated with Gaucher disease.
Eliglustat impurity A exhibits properties typical of organic compounds such as solubility in organic solvents and stability under standard laboratory conditions.
The chemical properties include:
Eliglustat impurity A has several applications in scientific research:
Eliglustat Impurity A primarily arises from two critical junctures in the parent compound synthesis: stereochemical leaks during chiral induction and incomplete salt formation.
Stereochemical Leaks in Amination/Hydrogenolysis
The synthesis of eliglustat hinges on a chiral benzylamino alcohol intermediate ((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-aminopropane-1,3-diol). Key steps involve:
Incomplete Salt Formation and Tartrate Exchange
Eliglustat free base undergoes tartrate salt formation to enhance stability. Impurity A arises when:
Table 1: Key Stereochemical Byproducts in Eliglustat Synthesis Preceding Impurity A
| Intermediate | CAS Number | Stereochemistry | Relationship to Impurity A |
|---|---|---|---|
| N-((1R,2S)-Amino Alcohol derivative | 1092472-66-6 | (1R,2S) | Direct precursor upon acylation & salt formation |
| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-one | Not Available | N/A | Over-oxidation product; hydrolyzes to succinate |
| (1S,2R)-Eliglustat Hemi-Tartaric Salt | Not Available | (1S,2R) | Competing stereoisomeric salt impurity |
Solvent polarity, protic/aprotic character, and catalyst choice profoundly impact Impurity A yield through solvolysis, epimerization, and anion-exchange equilibria.
Solvent Effects on Stereoselectivity and Salt Stability
Catalyst Impact on Hydrogenolysis and Acylation
Table 2: Solvent Systems and Their Impact on Impurity A Formation
| Solvent System | Primary Reaction | Key Impurity A Risk Factor | Mitigation Strategy |
|---|---|---|---|
| Ethanol/Water (8:2) | Tartrate salt formation | Hydrolysis of octanamide → Succinate availability | Use anhydrous EtOH; limit T < 40°C |
| DMF | Amide coupling | Residual succinate from solvent lot; N,N-dimethyl succinamate formation | Strict solvent QC; Distillation pre-use |
| Dichloromethane/Triethylamine | Amine deprotection | Acid-catalyzed esterification with succinate | Scavenge HCl with activated molecular sieves |
| Tetrahydrofuran | Lithiation reactions | Ring-opening to 4-chlorobutanol/succinate derivatives | Avoid strong bases; Use inhibitor-stabilized THF |
The formation of Impurity A is governed by competing kinetic pathways and thermodynamic equilibria during crystallization and storage.
Kinetic Control: Temperature and Reaction Time
Thermodynamic Stability and Solubility Equilibria
Degradation Kinetics in Solution
Table 3: Kinetic and Thermodynamic Parameters Governing Impurity A Formation
| Parameter | Conditions | Value | Implication |
|---|---|---|---|
| Acylation k2 (succinate vs tartrate) | DMF, 25°C | 1.8 × 10-3 L/mol·s | 3x slower than octanoylation → Requires excess reagent |
| Anion Exchange Keq (tartrate ⇌ succinate) | Methanol, 25°C | 0.33 | Favors tartrate salt at room temperature |
| Degradation kobs (esterification) | pH 2.0, 60°C | 3.1 × 10−5 s−1 | 50x faster than at pH 4.5 → Avoid acidic storage |
| Solubility (Impurity A) | Ethanol:Water (9:1), 25°C | 1.2 mg/mL | Selective crystallization vs API (sol. 18 mg/mL) |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5